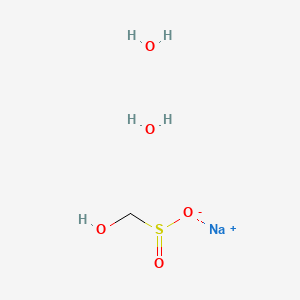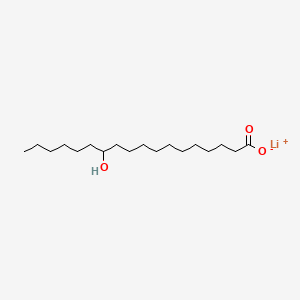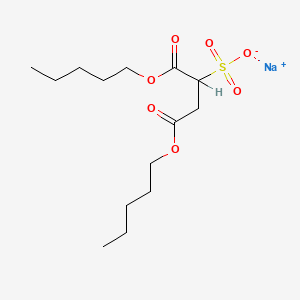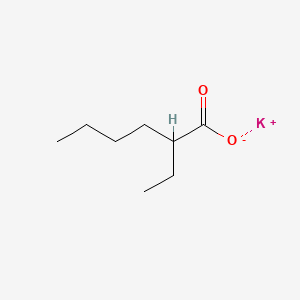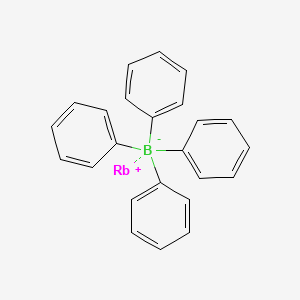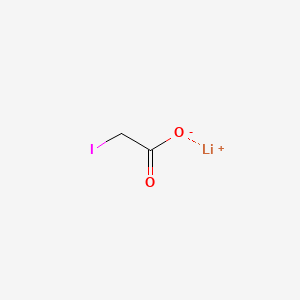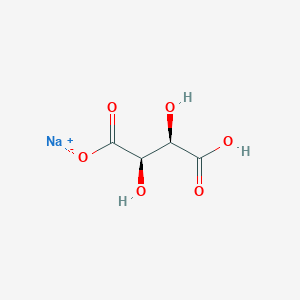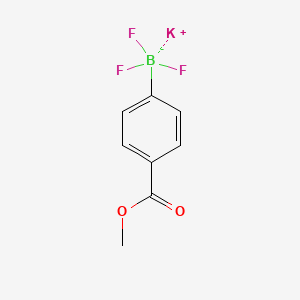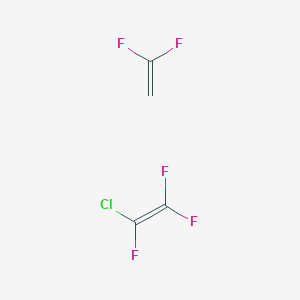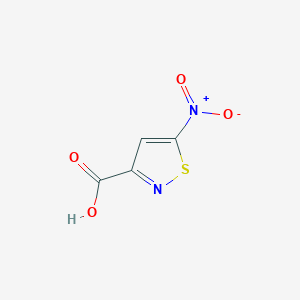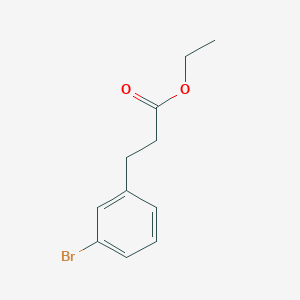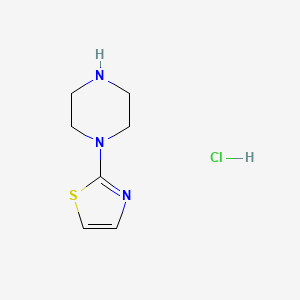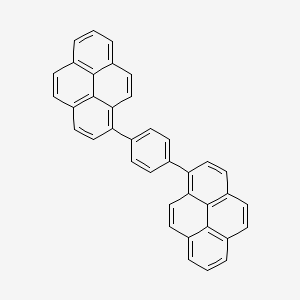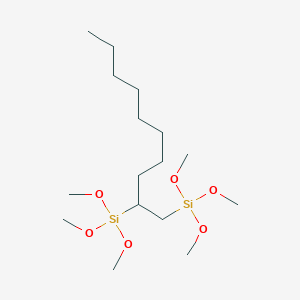
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine (N,1,1-TMOOS) is a silyl amine compound that has been used in a variety of scientific research applications. It has been studied for its ability to interact with a variety of biological systems, including proteins, enzymes, and hormones. N,1,1-TMOOS has been used in laboratory experiments to study the mechanism of action of various compounds, as well as to assess the biochemical and physiological effects of certain compounds.
Wissenschaftliche Forschungsanwendungen
Silica Precipitation and Surface Modification
Silica-Precipitating Peptides from Diatoms study reveals peptides involved in silica precipitation, indicating potential for bio-inspired silica formation processes. Silaffin peptides precipitate silica nanospheres, suggesting a pathway for creating silica-based materials with controlled nanostructures (Kröger, Deutzmann, & Sumper, 2001).
Modification of Surfaces for Hydrophobicity and Hydrophilicity research demonstrates the use of alkoxysilanes for tuning the surface properties of silica, offering insights into the development of surfaces with specific wetting properties. The study highlights the potential for creating materials with tailored hydrophobic, hydrophilic, or super-hydrophobic surfaces (García, Benito, Guzmán, & Tiemblo, 2007).
Photoreactive Organosilanes
Aryldisilane Photochemistry explores the photochemistry of aryldisilanes, offering valuable insights into the reactivity of organosilanes under light irradiation. This research has implications for the design of light-responsive materials and the development of photolithography processes (Leigh & Sluggett, 1994).
Hydrosilylation Reactions
Hydrosilation of Cyclooctadienes and Bicyclo[3.3.0]octene-2 focuses on the hydrosilylation process, a cornerstone in the synthesis of silicon-containing organic compounds. This study underscores the versatility of hydrosilylation in producing organosilicon compounds with specific functional groups (Yamamoto & Kumada, 1968).
Material Enhancement and Functionalization
Elastic Behavior of Methyltrimethoxysilane Based Aerogels investigates the reinforcement of silica aerogels with organosilicon compounds, highlighting advancements in the development of lightweight, flexible, and strong materials suitable for insulation and other applications (Nguyen et al., 2010).
Organosilicon Chemistry and Novel Compounds
Preparation and Reactions of Polysilanyl Anions and Dianions details the synthesis of novel polysilanyl anions and dianions, expanding the toolkit for synthesizing complex silicon-containing structures. This research opens new avenues for creating materials with unique electronic and structural properties (Marschner, 2006).
Eigenschaften
CAS-Nummer |
69519-51-3 |
|---|---|
Produktname |
N,1,1-Trimethyl-N-(methyl(octyl)silyl)-1-octylsilanamine |
Molekularformel |
C20H46NSi2 |
Molekulargewicht |
356.8 g/mol |
InChI |
InChI=1S/C20H46NSi2/c1-7-9-11-13-15-17-19-22(4)21(3)23(5,6)20-18-16-14-12-10-8-2/h7-20H2,1-6H3 |
InChI-Schlüssel |
NHMNAXJTZKQQNV-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Kanonische SMILES |
CCCCCCCC[Si](C)N(C)[Si](C)(C)CCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



